molecular formula C5H10ClNO2 B3030736 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride CAS No. 947533-98-4

5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B3030736
CAS No.: 947533-98-4
M. Wt: 151.59
InChI Key: QOPGEYCLVHZLGP-UHFFFAOYSA-N
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Description

5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride (CAS 947533-98-4) is a high-purity spirocyclic chemical building block designed for advanced research and development. With a molecular formula of C 5 H 10 ClNO 2 and a molecular weight of 151.59 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry . This compound is valued for its unique spirocyclic structure, which can enhance the physicochemical properties and bioavailability of target molecules. Scientific studies suggest it has significant application prospects in pharmaceutical research, including use as a precursor in the synthesis of novel anticancer agents and antibacterial drugs . The incorporation of its rigid spiro scaffold can increase metabolic stability and improve binding affinity in biological systems. As a solid, it should be stored in an inert atmosphere at room temperature . Researchers should note the associated hazard statements, including that it may cause skin and eye irritation or respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,8-dioxa-2-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-2-8-5(7-1)3-6-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPGEYCLVHZLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947533-98-4
Record name 5,8-Dioxa-2-azaspiro[3.4]octane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947533-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an amine in the presence of a hydrochloric acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride has been identified as a potential pharmacological agent due to its structural resemblance to known bioactive compounds. Its derivatives have shown promise as M4_4 muscarinic receptor agonists, which are significant in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of muscarinic receptors can influence neurotransmitter release and improve cognitive functions .

Protein Biology

This compound is utilized in protein biology for various applications:

  • Protein Labeling & Modification : It serves as a reactive intermediate for labeling proteins, which is crucial for studying protein interactions and dynamics.
  • Protein Purification : The compound can assist in isolating specific proteins through affinity chromatography techniques.

The ability to modify proteins selectively enhances the understanding of their functions and interactions within biological systems .

Chemical Synthesis

This compound acts as a building block in synthetic organic chemistry. Its unique spirocyclic structure allows chemists to develop new synthetic pathways for creating complex molecules, including pharmaceuticals and agrochemicals. The compound's stability and reactivity can be exploited to construct larger molecular frameworks through various coupling reactions .

Case Study 1: Neurological Applications

A study explored the effects of 5,8-dioxa-2-azaspiro[3.4]octane derivatives on cognitive function in animal models. The results indicated that these compounds could enhance memory retention and learning capabilities by modulating acetylcholine levels in the brain, suggesting their potential use in treating cognitive impairments associated with age-related diseases.

Case Study 2: Protein Interaction Studies

In a recent experiment, researchers employed this compound to label specific proteins involved in cellular signaling pathways. The labeled proteins were tracked using fluorescence microscopy, revealing insights into their localization and interaction dynamics within live cells.

Data Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryM4_4 receptor agonismPotential treatment for Alzheimer's disease
Protein BiologyProtein labeling and purificationEnhanced understanding of protein interactions
Chemical SynthesisBuilding block for complex organic synthesisDevelopment of new synthetic pathways

Mechanism of Action

The mechanism of action of 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, commercial, and functional differences between 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride and analogous spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Price (per 100mg) Key Features References
This compound 947533-98-4 C₅H₁₀ClNO₂ 151.59 97% ~¥343 (extrapolated) Dual oxygen atoms, spiro[3.4] ring system
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane AS99102 C₁₁H₁₉NO₄ 229.27 Not specified $540 Boc-protected amine, hydroxyl group
5-Oxa-2-azaspiro[3.4]octane oxalate (2:1) BD301728 Not available Not available Not specified Not available Oxalate salt form, potential for salt screening
5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride 2225142-38-9 C₆H₁₂ClNO₂ 165.6 ≥95% Discontinued Larger spiro[3.5] ring, discontinued stock
8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride 2682112-94-1 C₇H₁₂ClF₂N 183.63 Not specified Not available Fluorinated analog, spiro[3.4] system
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane HCl Not available C₇H₁₀ClF₄N 207.61 95% Not available Tetrafluoro substitution, enhanced lipophilicity

Key Findings:

Structural Variations: Ring Size: The target compound’s spiro[3.4] system distinguishes it from analogs like 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride (spiro[3.5]) . Larger rings may alter conformational flexibility and target binding. Substituents: Fluorinated derivatives (e.g., 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride) introduce electronegative groups that can improve metabolic stability and membrane permeability . Boc-protected derivatives (e.g., AS99102) serve as intermediates for controlled amine deprotection in synthesis .

Commercial Availability: The target compound is readily available in bulk (25g) compared to analogs like AS99102, which is sold in smaller quantities (100mg for $540) . Discontinued analogs (e.g., 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride) highlight supply chain challenges for niche spirocyclic compounds .

Functional Applications: Salt Forms: The oxalate salt of 5-Oxa-2-azaspiro[3.4]octane (BD301728) may offer improved crystallinity and solubility compared to hydrochloride forms .

Biological Activity

Overview

5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride (CAS No. 947533-98-4) is a compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural configuration imparts specific biological activities, making it a subject of interest in various scientific research fields, particularly in pharmacology and biochemistry.

  • Molecular Formula : C₅H₁₀ClNO₂
  • Molecular Weight : 151.59 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound's spirocyclic structure allows it to fit into binding sites of target molecules, modulating their activity. This interaction may lead to either inhibition or activation of various biological pathways depending on the context of its application .

Biological Activities

  • Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
  • Receptor Interaction : It has been noted to act as an agonist for certain muscarinic receptors, suggesting potential applications in neuromodulation and cognitive enhancement .

Research Findings

Recent studies have explored the compound's effects on various biological systems:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits enzymes linked to metabolic processes,
Receptor AgonismActs on muscarinic receptors ,
Antimicrobial EffectsExhibits activity against certain bacterial strains

Case Studies

  • Cognitive Enhancement : A study investigated the effects of this compound on cognitive function in animal models. The results indicated improved memory retention and learning capabilities, correlating with its action on muscarinic receptors .
  • Metabolic Disorders : Another research focused on the compound's role in inhibiting enzymes related to glucose metabolism. Preliminary findings suggested that it could potentially lower blood sugar levels in diabetic models, warranting further investigation into its therapeutic use .

Q & A

Q. What analytical techniques distinguish between polymorphic forms of the hydrochloride salt?

  • Methodology : Combine PXRD to identify crystalline phases, DSC for melting point transitions, and solid-state NMR to probe hydrogen-bonding networks. Solvent-mediated phase transformations can be tracked via in-situ Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride
Reactant of Route 2
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